Cas no 37783-51-0 (CYCLO(-PRO-GLY)3)

CYCLO(-PRO-GLY)₃ is a cyclic tripeptide composed of alternating proline (Pro) and glycine (Gly) residues, forming a rigid, well-defined secondary structure. Its constrained ring architecture enhances stability against enzymatic degradation, making it suitable for applications requiring prolonged biological activity. The compound exhibits strong conformational rigidity due to the proline-rich sequence, which promotes selective molecular interactions. This property is advantageous in peptide-based drug design, biomaterials, and supramolecular chemistry. Its predictable folding behavior and resistance to proteolysis make CYCLO(-PRO-GLY)₃ a valuable scaffold for studying peptide-protein interactions or developing constrained peptidomimetics. The cyclic structure also improves bioavailability compared to linear analogs.
CYCLO(-PRO-GLY)3 structure
CYCLO(-PRO-GLY)3 structure
Product Name:CYCLO(-PRO-GLY)3
CAS No:37783-51-0
MF:C21H30N6O6
MW:462.499504566193
CID:825698
PubChem ID:24892954
Update Time:2025-05-27

CYCLO(-PRO-GLY)3 Chemical and Physical Properties

Names and Identifiers

    • CYCLO(-PRO-GLY)3
    • Cyclo(Pro-Gly)3
    • Chondroitin disaccharide Δdi-4S, sodium salt
    • Cyclo(-Pro-Gly)?
    • cyclo(tri(prolylglycyl))
    • cyclo(proline-glycine)3
    • Cyclo(L-prolylglycyl-L-prolylglycyl-L-prolylglycyl)
    • Cyclo(Pro-Gly)3, 97%(HPLC)
    • Cyclo(glycyl-L-prolylglycyl-L-prolylglycyl-L-prolyl)
    • CYCLO(-PRO-GLY)3BPC-157
    • MDL: MFCD00133208
    • Inchi: 1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33)/t13-,14-,15-/m0/s1
    • InChI Key: WAOABPNIJIPSKM-KKUMJFAQSA-N
    • SMILES: [C@@H]12CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC2=O

Computed Properties

  • Exact Mass: 462.22300
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 0

Experimental Properties

  • Color/Form: No data available
  • Density: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 301.1±11.0 °C at 760 mmHg
  • Flash Point: 131.5±15.5 °C
  • Solubility: Dissolution (41 g/l) (25 º C),
  • PSA: 148.23000
  • LogP: -1.87830
  • pka: 13.05±0.20(Predicted)

CYCLO(-PRO-GLY)3 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026404-1mg
Cyclo(Pro-Gly)3,97%
37783-51-0 97%
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¥1051 2024-05-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C7297-1MG
Cyclo(Pro-Gly)<SUB>3</SUB>
37783-51-0
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¥980.81 2023-09-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C121385-1mg
Cyclo(Pro-Gly)₃
37783-51-0 97%(HPLC)
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¥875.90 2023-09-03
A2B Chem LLC
AB72298-1mg
Cyclo(Pro-Gly)<sub>3</sub>
37783-51-0 97%(HPLC)
1mg
$157.00 2024-04-20

Additional information on CYCLO(-PRO-GLY)3

Professional Introduction to Compound with CAS No. 37783-51-0 and Product Name CYCLO(-PRO-GLY)3

Compound with the CAS number 37783-51-0 and the product name CYCLO(-PRO-GLY)3 represents a significant advancement in the field of biochemical research and pharmaceutical development. This cyclic dipeptide, composed of proline and glycine residues, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The precise arrangement of these amino acids in a cyclic configuration imparts distinct biochemical characteristics, making it a valuable candidate for further exploration in drug design and molecular biology.

The structure of CYCLO(-PRO-GLY)3 is characterized by its rigid cyclic backbone, which is formed by the linking of the carboxyl group of one glycine residue to the amino group of another proline residue. This configuration results in a stable and predictable conformation, which is highly advantageous for interactions with biological targets. The proline residue, known for its unique trans peptidation geometry, introduces a kink in the peptide chain, further influencing the overall three-dimensional structure and solubility profile of the compound.

Recent studies have highlighted the potential of cyclic dipeptides like CYCLO(-PRO-GLY)3 as modulators of various biological pathways. One particularly intriguing area of research is their role in enzyme inhibition. The rigid structure of these cyclic peptides can mimic the transition state of substrates, thereby binding to enzymes with high specificity. This has led to investigations into their efficacy as inhibitors for enzymes involved in metabolic disorders, inflammation, and cancer.

In addition to enzyme inhibition, CYCLO(-PRO-GLY)3 has shown promise in the development of antimicrobial agents. The cyclic structure disrupts bacterial cell wall synthesis by interfering with key enzymes such as penicillin-binding proteins. Preliminary studies indicate that this compound exhibits activity against a range of Gram-positive bacteria, including those resistant to conventional antibiotics. This makes it a promising candidate for further development into novel antimicrobial therapies.

The pharmacokinetic properties of CYCLO(-PRO-GLY)3 are also subjects of intense research. Due to its stability and low immunogenicity, this compound has potential advantages over linear peptides in terms of bioavailability and duration of action. Studies have demonstrated that CYCLO(-PRO-GLY)3 can be administered orally or via injection with similar efficacy, broadening its therapeutic applications. Furthermore, its resistance to proteolytic degradation in biological fluids enhances its stability and prolongs its activity at the target site.

Another area where CYCLO(-PRO-GLY)3 has shown significant promise is in the field of immunomodulation. Cyclic dipeptides can interact with various immune receptors, influencing both innate and adaptive immune responses. Research indicates that CYCLO(-PRO-GLY)3 can modulate cytokine production and T-cell activation, making it a potential therapeutic agent for autoimmune diseases and chronic inflammation. Its ability to selectively target specific immune pathways without eliciting significant side effects positions it as a promising candidate for clinical trials.

The synthesis of CYCLO(-PRO-GLY)3 presents unique challenges due to its cyclic structure. Traditional peptide coupling methods often require protecting group strategies to prevent unwanted side reactions. However, advances in solid-phase peptide synthesis have made it possible to construct complex cyclic peptides more efficiently. These techniques have enabled researchers to optimize the yield and purity of CYCLO(-PRO-GLY)3, facilitating further structural modifications and functional studies.

The future prospects for CYCLO(-PRO-GLY)3 are vast, with ongoing research exploring its potential in various therapeutic areas. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications. As our understanding of biological pathways continues to evolve, compounds like CYCLO(-PRO-GLY)3 will play an increasingly important role in developing innovative treatments for complex diseases.

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